[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]acetic acid
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Overview
Description
[4-(Methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]acetic acid is an organic compound that features a pyrazole ring substituted with a methoxycarbonyl group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]acetic acid typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.
Nitration: The pyrazole ring is then nitrated using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.
Esterification: The carboxylic acid group is introduced through esterification, typically using methanol and a strong acid catalyst like sulfuric acid.
Acylation: Finally, the acetic acid moiety is introduced through acylation reactions, often using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of reaction parameters would be essential to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group, which can further participate in various coupling reactions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products
Reduction of the Nitro Group: This yields the corresponding amino derivative.
Hydrolysis of the Ester Group: This forms the free carboxylic acid.
Electrophilic Substitution: This can yield various substituted pyrazole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
Organic Synthesis: [4-(Methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]acetic acid serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
Biological Activity: Compounds containing the pyrazole ring are known for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound could be explored for similar activities.
Medicine
Drug Development: The compound’s structural features make it a candidate for drug development, particularly as a scaffold for designing enzyme inhibitors or receptor antagonists.
Industry
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its functional groups that allow for further chemical modifications.
Mechanism of Action
The mechanism of action of [4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]acetic acid would depend on its specific application. In medicinal chemistry, it could act by binding to specific enzymes or receptors, thereby inhibiting their activity. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis, releasing the active carboxylic acid moiety.
Comparison with Similar Compounds
Similar Compounds
[4-(Methoxycarbonyl)-3-nitrophenyl]acetic acid: Similar in structure but with a phenyl ring instead of a pyrazole ring.
[4-(Methoxycarbonyl)-3-nitro-1H-imidazol-1-yl]acetic acid: Similar but with an imidazole ring.
Uniqueness
Pyrazole Ring: The presence of the pyrazole ring in [4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]acetic acid imparts unique electronic properties and reactivity compared to phenyl or imidazole derivatives.
Functional Groups: The combination of the nitro and methoxycarbonyl groups provides a versatile platform for further chemical modifications, making it a valuable intermediate in organic synthesis.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(4-methoxycarbonyl-3-nitropyrazol-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O6/c1-16-7(13)4-2-9(3-5(11)12)8-6(4)10(14)15/h2H,3H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEPDECGJDMLGLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=C1[N+](=O)[O-])CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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